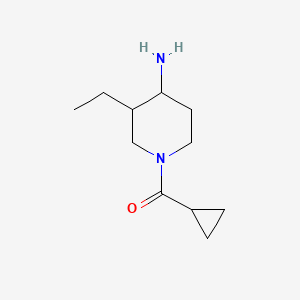
1-(2-Chloroethyl)-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane typically involves the reaction of 2-methylcyclohexanol with thionyl chloride to form 2-chloroethyl-2-methylcyclohexane. This reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of ethyl-substituted cyclohexane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane involves its interaction with cellular DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-2-methylcyclohexane can be compared to other alkylating agents, such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Used in chemotherapy, BCNU also forms DNA cross-links but has a different chemical structure.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar in function but with a cyclohexyl group instead of a methyl group.
Chlorambucil: Another alkylating agent used in cancer treatment, with a different mechanism of action.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
Clave InChI |
SOQCGPHKZZVFAN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

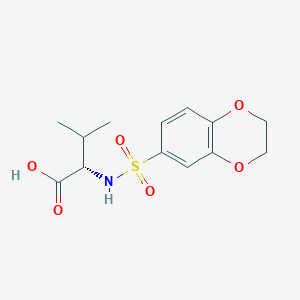
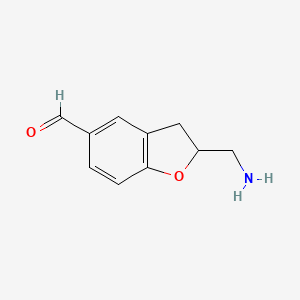
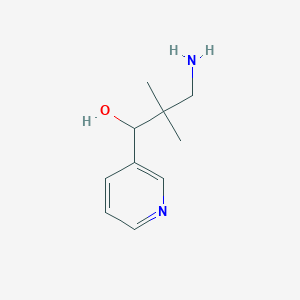
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
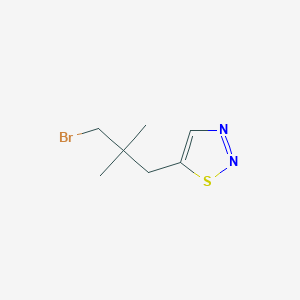
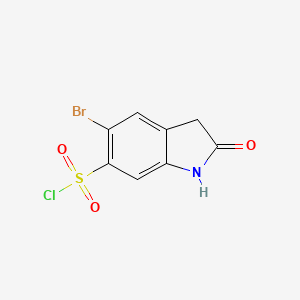
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
